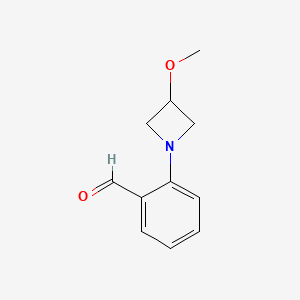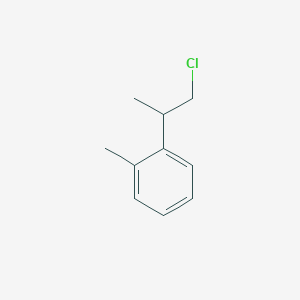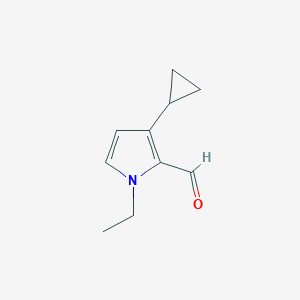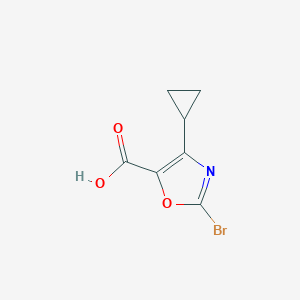
(3-Methylpent-1-yn-3-yl)(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylpent-1-yn-3-yl)(propyl)amine is a chemical compound with the molecular formula C9H17N. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes both an alkyne and an amine functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpent-1-yn-3-yl)(propyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpent-1-yn-3-amine with propyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acid chlorides
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
(3-Methylpent-1-yn-3-yl)(propyl)amine has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving amine groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (3-Methylpent-1-yn-3-yl)(propyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a ligand for enzymes and receptors, influencing biochemical pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of complex molecular architectures .
Comparación Con Compuestos Similares
3-Methylpent-1-yn-3-amine: Shares a similar structure but lacks the propyl group, making it less versatile in certain synthetic applications.
3-Methyl-1-pentyn-3-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: (3-Methylpent-1-yn-3-yl)(propyl)amine’s combination of an alkyne and an amine group, along with the propyl substituent, provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of complex molecules in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
3-methyl-N-propylpent-1-yn-3-amine |
InChI |
InChI=1S/C9H17N/c1-5-8-10-9(4,6-2)7-3/h2,10H,5,7-8H2,1,3-4H3 |
Clave InChI |
ZGFQEBHGKYBFRN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)(CC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)



